N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide
Description
Evolutionary Development of Benzimidazole-Phenoxyacetamide Hybrids in Medicinal Chemistry
The strategic fusion of benzimidazole with phenoxyacetamide motifs originates from parallel developments in heterocyclic chemistry and rational drug design. Early benzimidazole derivatives gained prominence through their role in vitamin B~12~ cofactors, with subsequent structural optimizations yielding proton pump inhibitors like omeprazole. The incorporation of phenoxyacetamide chains emerged as a response to the need for enhanced hydrogen-bonding capacity and improved pharmacokinetic profiles in metabolic disorder therapeutics.
Key evolutionary milestones include:
- Scaffold Hybridization : Initial hybrid structures combined benzimidazole’s planar aromaticity with phenoxyacetamide’s flexible linker, enabling simultaneous π-π stacking and polar interactions.
- Substituent Optimization : Systematic variation of halogen substituents (e.g., 4-chloro vs. 3-fluoro) revealed pronounced effects on target affinity, with 4-chloro configurations maximizing hydrophobic contact in enzyme binding pockets.
- Synthetic Accessibility : Improved condensation protocols using o-phenylenediamine derivatives and chloroacetyl intermediates reduced step counts while maintaining regioselectivity.
Structural Significance of the Benzimidazole-Phenoxyacetamide Scaffold
The compound’s architecture comprises three critical domains:
Benzimidazole Core
- Planar bicyclic system enables intercalation with aromatic enzyme residues (e.g., Phe157, Tyr71).
- N1-H and C2 positions serve as hydrogen bond donors/acceptors, crucial for anchoring to catalytic sites.
Phenoxyacetamide Linker
- Ethoxy spacer provides conformational flexibility for optimal pharmacophore alignment.
- Acetamide carbonyl (C=O) engages in strong hydrogen bonds with aspartate residues in α-glucosidase (ΔG = -8.08 kcal/mol).
4-Chlorophenyl Substituent
- Chlorine’s electronegativity enhances binding pocket van der Waals interactions (VDW energy: -2.3 kcal/mol).
- Para-substitution avoids steric clashes observed in ortho-analogs, improving ligand efficiency.
Computational models demonstrate that the 4-chloro group participates in halogen bonding with Arg439’s guanidinium group, a unique interaction absent in fluorine-substituted derivatives.
Current Research Landscape and Academic Significance
Recent studies position this compound at the intersection of multiple therapeutic domains:
Antidiabetic Applications
- IC~50~ = 99.6 ± 3.1 µM against α-glucosidase, surpassing acarbose (750 µM) in potency.
- Dual inhibition mechanism: Competitive at low substrate concentrations (K~i~ = 45 µM), mixed at higher levels.
Anti-inflammatory Potential
- Structural analogs show 68% inhibition in carrageenan-induced edema models at 100 mg/kg.
- Proposed COX-2 selectivity via benzimidazole’s interaction with Arg120 and Tyr355.
Synthetic Innovations
Theoretical Frameworks in Benzimidazole Medicinal Chemistry
Structure-Activity Relationship (SAR) Principles
- N1 Substitution : Methyl groups enhance metabolic stability but reduce H-bond donor capacity.
- C2 Modification : Thioether linkages (as in 2-mercapto derivatives) improve solubility but lower CNS penetration.
- Phenoxy Positioning : Para-substitutions optimize steric complementarity versus meta/ortho.
Molecular Orbital Considerations
- HOMO localization on benzimidazole’s N1-C2 region facilitates charge transfer interactions.
- LUMO energy (-1.78 eV) correlates with electrophilic attack susceptibility, guiding prodrug design.
Thermodynamic Binding Models
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-7-11-17(12-8-15)27-13-20(26)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHXHTCTNDKNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with 4-chlorophenoxyacetic acid. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for studies in antimicrobial and anticancer research.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as an antiviral and antiparasitic agent.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial, anticancer, and antiparasitic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Heterocycle Modifications
- Benzimidazole vs. Benzothiazole: The compound 2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS: 300820-52-4) replaces the benzimidazole core with a benzothiazole ring.
- Morpholine-Containing Derivatives: The compound 2-(4-chlorophenoxy)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}acetamide (CAS: 878738-16-0) introduces a morpholinoethyl group at the benzimidazole nitrogen. This modification likely enhances solubility and bioavailability, as morpholine is a common solubilizing group in medicinal chemistry .
Substituent Variations on the Acetamide Moiety
- Chlorophenoxy vs. Methoxy: The derivative N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) features a methoxy linkage instead of a chlorophenoxy group.
- Sulfonyl and Thioether Modifications: N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (CAS: 868217-37-2) incorporates a sulfonyl group and a dihydroimidazole-thioether chain. Sulfonyl groups enhance hydrogen-bond acceptor capacity, which may improve binding to polar enzyme active sites compared to the phenoxy group in the target compound .
Key Findings:
- Anthelmintic Activity: The target compound’s 4-chlorophenoxy group likely enhances lipophilicity, improving penetration into parasitic membranes compared to B8’s methoxy group .
- Neurological Effects: B8’s methoxy linkage may favor interactions with neural receptors, while the target compound’s chlorophenoxy group might prioritize parasitic targets .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide | 393.83 | ~3.5 | Moderate | Benzimidazole, chlorophenoxy |
| B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide) | 323.34 | ~2.8 | High | Benzimidazole, methoxy |
| 2-(4-chlorophenoxy)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}acetamide | 455.34 | ~2.0 | High | Morpholine, chlorophenoxy |
Key Observations:
- The morpholine-containing derivative (CAS: 878738-16-0) exhibits higher solubility due to the hydrophilic morpholine group, whereas the target compound’s chlorophenoxy group increases LogP, favoring membrane permeability .
- B8’s lower molecular weight and methoxy group contribute to improved solubility but may limit tissue penetration compared to the target compound .
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C15H13ClN3O
- Molecular Weight : 251.28 g/mol
- IUPAC Name : N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide
The compound consists of a benzimidazole moiety linked to a phenyl group and an acetamide functional group, which contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing benzimidazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings :
- A study evaluating antimicrobial activity found that certain benzimidazole derivatives had minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against various bacterial strains .
- The compound's structural features allow it to penetrate cell membranes effectively, enhancing its antimicrobial efficacy while maintaining low toxicity levels .
Anticancer Activity
The anticancer potential of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide has also been investigated. Benzimidazole derivatives have been recognized for their ability to inhibit cancer cell proliferation.
Case Studies :
- Colorectal Carcinoma : In vitro studies using the HCT116 colorectal cancer cell line revealed that certain benzimidazole derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating superior potency .
- Mechanism of Action : The compound's mechanism may involve the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, which is essential for DNA synthesis in rapidly dividing cancer cells .
Research Findings and Data Tables
The following table summarizes the antimicrobial and anticancer activities of selected derivatives related to N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide:
| Compound ID | Activity Type | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| N1 | Antimicrobial | 1.27 µM | Staphylococcus aureus |
| N8 | Antimicrobial | 1.43 µM | Escherichia coli |
| N9 | Anticancer | 5.85 µM | HCT116 colorectal carcinoma |
| N18 | Anticancer | 4.53 µM | HCT116 colorectal carcinoma |
| Standard | Anticancer | 9.99 µM | HCT116 (5-FU) |
Q & A
Q. What synthetic routes are commonly used to prepare N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide, and what are the critical reaction conditions?
The compound is typically synthesized via multi-step reactions involving condensation of benzimidazole precursors with substituted phenylacetamide intermediates. Key steps include:
- Condensation : Reacting 4-(1H-benzimidazol-2-yl)aniline with 4-chlorophenoxyacetyl chloride in anhydrous conditions (e.g., THF or DMF) under reflux .
- Purification : Use of recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
- Yield optimization : Adjusting solvent ratios (e.g., benzene:ethanol from 9:1 to 4:1) and reaction times (4–8 hours) improves efficiency .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation of this compound?
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group; benzimidazole N-H stretches at ~3400 cm⁻¹) .
- NMR : ¹H NMR confirms aromatic proton environments (δ 7.2–8.5 ppm for benzimidazole and phenyl rings) and acetamide methyl groups (δ ~2.1 ppm) .
- GC-MS/HPLC : Validates molecular weight and purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
- Analgesic activity : Attenuates morphine-induced hyperalgesia in murine models (e.g., 10–20 mg/kg doses) via modulation of opioid receptor pathways .
- Anti-inflammatory potential : Structural analogs (e.g., BI, BJ, BK derivatives) show inhibition of rat-paw edema (IC₅₀ ~15–25 μM), comparable to indomethacin .
Advanced Research Questions
Q. How can researchers address low synthetic yields or impurities during scale-up?
- Reagent stoichiometry : Use a 10–20% excess of 4-chlorophenoxyacetyl chloride to drive the reaction to completion .
- Catalyst screening : Titanium(IV) chloride or BF₃·Et₂O enhances imine formation in intermediate steps .
- High-throughput crystallization : Optimize solvent polarity (e.g., methanol/acetone mixtures) to improve crystal quality for X-ray analysis .
Q. How might contradictory biological activity data (e.g., in vitro vs. in vivo models) be resolved?
- Dose-response profiling : Test broader concentration ranges (e.g., 1–100 μM) in cellular assays to identify therapeutic windows .
- Metabolic stability assays : Use liver microsomes to assess compound degradation and identify active metabolites .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm receptor specificity (e.g., benzimidazole interactions with GABAₐ or opioid receptors) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-chlorophenoxy moiety to enhance metabolic stability .
- Bioisosteric replacement : Replace the benzimidazole core with benzothiazole or oxadiazole rings to modulate solubility and potency .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or 17β-HSD3 .
Q. How can computational tools enhance experimental design for derivatives of this compound?
- QSAR modeling : Train models on datasets of benzimidazole derivatives to predict logP, pIC₅₀, and toxicity .
- ADME prediction : SwissADME or pkCSM estimates oral bioavailability and blood-brain barrier penetration .
- Crystallography : SHELXL refines X-ray diffraction data to resolve torsional angles and hydrogen-bonding networks critical for activity .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Polymorphism : Screen crystallization solvents (e.g., DMSO, acetonitrile) to isolate stable polymorphs .
- Twinned crystals : Use SHELXD for data integration and OLEX2 for structure solution in cases of pseudo-merohedral twinning .
- Low-resolution data : Collect high-intensity datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve R-factors (<0.05) .
Methodological Notes
- Data reproducibility : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Biological assays : Include positive controls (e.g., indomethacin for anti-inflammatory tests) and validate with ≥3 replicates .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies (e.g., ARRIVE 2.0 for animal research) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
